Lipophilicity Advantage of 5-tert-Butyl Substitution
The target compound exhibits a computed LogP of 3.2129 compared to 1.9154 for 5-(difluoromethyl)furan-3-carboxylic acid (CAS 1706447-96-2), both measured from the same supplier database under consistent computational methodology . This ΔLogP of +1.30 units corresponds to an approximately 20-fold increase in octanol-water partition coefficient, placing the target compound in a substantially more lipophilic property space [1].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.2129 |
| Comparator Or Baseline | 5-(Difluoromethyl)furan-3-carboxylic acid (CAS 1706447-96-2): LogP = 1.9154 |
| Quantified Difference | ΔLogP = +1.2975 (approximately 20-fold higher partition coefficient) |
| Conditions | Computed LogP from Leyan supplier database; consistent algorithm applied across both compounds |
Why This Matters
A higher LogP predicts improved passive membrane permeability and potential blood-brain barrier penetration, making this compound the preferred choice when designing CNS-penetrant or intracellular-targeting candidates where the unsubstituted analog would be too polar.
- [1] Jeffries, B., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. J Med Chem, 63(3), 1002–1020. https://doi.org/10.1021/acs.jmedchem.9b01172 View Source
